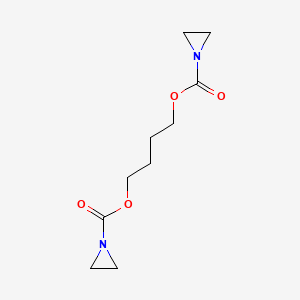
Butane-1,4-diyl diaziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diyl diaziridine-1-carboxylate is a chemical compound that features a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl diaziridine-1-carboxylate typically involves the formation of the diaziridine ring through the reaction of appropriate precursors. One common method involves the reaction of butane-1,4-diol with diaziridine-1-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the successful formation of the diaziridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,4-diyl diaziridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the opening of the diaziridine ring.
Substitution: The diaziridine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other nitrogen-containing compounds .
Applications De Recherche Scientifique
Butane-1,4-diyl diaziridine-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which butane-1,4-diyl diaziridine-1-carboxylate exerts its effects involves the interaction of the diaziridine ring with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect molecular pathways and lead to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): This compound features a similar butane-1,4-diyl backbone but with furan-2-carboxylate groups instead of the diaziridine ring.
1,1′-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): Another compound with a butane-1,4-diyl backbone, but with imidazolium groups and hexafluoridophosphate anions.
Uniqueness
Butane-1,4-diyl diaziridine-1-carboxylate is unique due to its diaziridine ring, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the diaziridine ring allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
3452-74-2 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
4-(aziridine-1-carbonyloxy)butyl aziridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c13-9(11-3-4-11)15-7-1-2-8-16-10(14)12-5-6-12/h1-8H2 |
Clé InChI |
BGOLFQFXQZQVJF-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)OCCCCOC(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


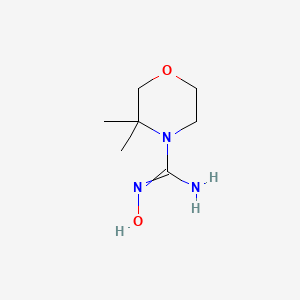
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
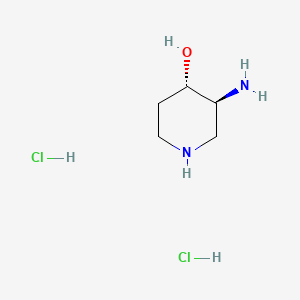
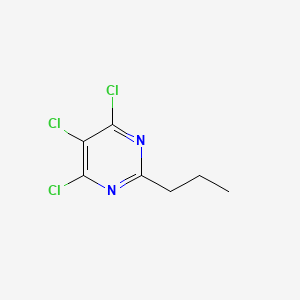
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
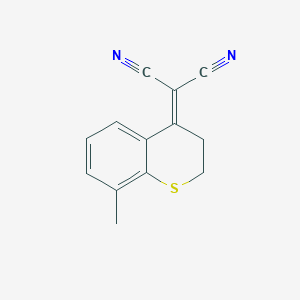
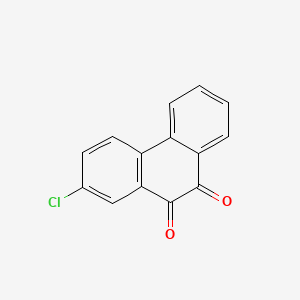
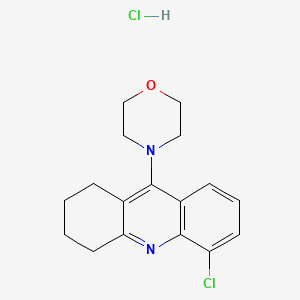

![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)
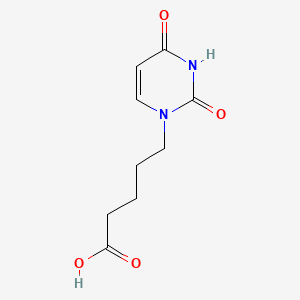
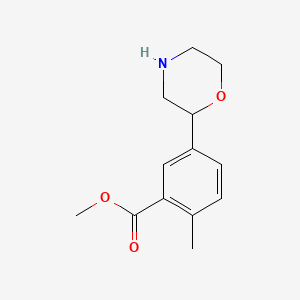
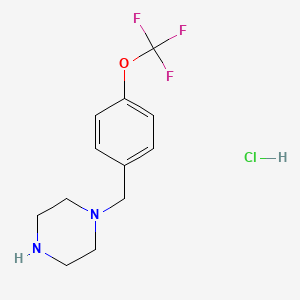
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
